Serratamic acid

Description

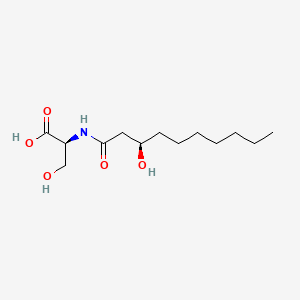

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDJIMSGSZNACM-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968972 | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-81-1 | |

| Record name | Serratamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for Serratamic Acid

Microbial Production of Serratamic Acid

The primary and most well-documented sources of this compound are bacteria, particularly within the genus Serratia.

Serratia Species as Primary Producers

Serratia species are recognized as the main producers of this compound. gerli.com This compound is a precursor in the biosynthesis of serratamolides, such as serrawettin W1, which are cyclic lipopeptides. researchgate.netmdpi.com The production of these metabolites is often associated with the bacteria's virulence and surface-swarming motility. gerli.comoup.com Research has identified the swrW gene in Serratia marcescens as being responsible for the synthesis of serrawettin W1, a process that involves the condensation of two this compound molecules. researchgate.netmdpi.com

| Serratia Species Implicated in this compound Production | Key Findings |

| Serratia marcescens | A primary producer of this compound and various serratamolides. researchgate.netoup.comresearchgate.net The swrW gene encodes the nonribosomal peptide synthetase (NRPS) for serrawettin W1 synthesis from this compound. researchgate.netmdpi.com |

| Serratia rhizosphaerae | Genomic analysis has detected the biosynthetic gene cluster for serratamolide production, indicating the capacity to produce this compound. researchgate.net |

| Serratia bockelmannii | The biosynthetic gene cluster for serratamolide has also been found in the genome of this species. researchgate.net |

Other Bacterial Genera Implicated in this compound Production

While Serratia is the most prominent genus, other bacteria have been noted to produce similar lipoamino acids, though direct production of this compound is less commonly reported. For instance, Flavobacterium species produce flavolipin, a compound where serine is linked to 3-hydroxyisoheptadecanoic acid. gerli.com Although not identical to this compound, this highlights the broader capability of bacteria to synthesize serine-containing lipids.

Endophytic Microbial Sources

Endophytic microorganisms, which reside within plant tissues, are also a source of this compound. An endophytic strain of Serratia marcescens MSRBB2, isolated from the inner bark of the Cameroonian plant Maytenus serrata, has been shown to produce a variety of secondary metabolites, including this compound and 25 other serratamolides. researchgate.netresearchgate.net This discovery underscores the potential of endophytic bacteria as a reservoir for novel bioactive compounds. researchgate.net These microbes can exist in various parts of the host plant, including roots, stems, leaves, and seeds. nih.govmdpi.comfrontiersin.org

Plant Sources of this compound

This compound and its derivatives have also been reported in plants, although this is less common than microbial production. ontosight.aigerli.com The presence of these compounds in plants could be due to synthesis by the plant itself or by its associated endophytic microorganisms. ontosight.aigerli.com For example, the endophytic Serratia marcescens strain that produces this compound was isolated from the Maytenus serrata plant. researchgate.netresearchgate.net

Advanced Isolation Techniques for this compound from Biological Matrices

The isolation and purification of this compound from biological sources require sophisticated analytical techniques due to the complexity of the matrices.

A common workflow for isolating this compound involves several key steps:

Cell Lysis: The first step is to disrupt the microbial or plant cells to release the intracellular contents, including this compound. This can be achieved through chemical methods, such as using detergents and enzymes, or physical methods. autogen.com

Extraction: Organic extraction is a widely used method. thermofisher.com A solvent system, often phenol-chloroform, is used to separate molecules based on their solubility. thermofisher.com In this process, lipids and proteins partition into the organic phase, while nucleic acids and other polar molecules, including this compound, remain in the aqueous phase. thermofisher.com

Purification: Following extraction, further purification is necessary to isolate this compound from other components in the aqueous phase.

Solid-Phase Extraction (SPE): This technique utilizes a solid matrix, such as silica, to which this compound can selectively bind under specific buffer conditions. autogen.com Contaminants are washed away, and the purified compound is then eluted. autogen.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and quantification of this compound. researchgate.net When coupled with High-Resolution Mass Spectrometry (HRMS), it allows for the precise identification and structural elucidation of the compound and its derivatives. researchgate.netresearchgate.net

Structural Confirmation: The definitive structure of the isolated this compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). researchgate.net

| Isolation Technique | Principle | Application in this compound Isolation |

| Organic Extraction | Separates molecules based on their differential solubility in aqueous and organic phases. thermofisher.com | Initial separation of this compound from lipids and proteins in the biological lysate. thermofisher.com |

| Solid-Phase Extraction (SPE) | Selective binding of the target molecule to a solid matrix, followed by washing and elution. autogen.com | Purification of this compound from the crude extract. autogen.com |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net | Final purification and quantification of this compound. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high precision to determine the elemental composition. researchgate.netresearchgate.net | Identification and structural analysis of this compound and its analogs. researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. researchgate.net | Confirmation of the chemical structure of purified this compound. researchgate.net |

Biosynthetic Pathways and Enzymology of Serratamic Acid

Precursor Utilization in Serratamic Acid Biosynthesis

The structure of this compound, comprising a serine moiety linked to a 3-hydroxy fatty acid, points to its two primary precursors: the amino acid L-serine and a fatty acid derivative. mdpi.comontosight.ai The biosynthesis process involves the integration of these two components through specific metabolic pathways.

L-Serine Integration Pathways

L-serine is a crucial building block for this compound. researchgate.netportlandpress.com In bacteria like Serratia marcescens, the biosynthesis of L-serine itself typically starts from the glycolytic intermediate 3-phosphoglycerate (B1209933). mdpi.com This intermediate is converted to L-serine through a series of enzymatic reactions involving 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. mdpi.com Once synthesized, L-serine is activated and incorporated into the this compound structure by the enzymatic machinery detailed below. researchgate.net The biosynthesis of this compound is dependent on a uni-modular non-ribosomal peptide synthetase (NRPS) that specifically recognizes and activates L-serine. researchgate.net

Fatty Acid Derivative Condensation

The fatty acid component of this compound is typically a 3-hydroxydecanoyl group, which originates from the fatty acid biosynthetic pathway. mdpi.comresearchgate.net Fatty acid synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA. uodiyala.edu.iq The subsequent elongation of the fatty acid chain occurs through a cycle of condensation, reduction, dehydration, and another reduction, catalyzed by the fatty acid synthase (FAS) complex. researchgate.netaocs.org The 3-hydroxydecanoyl moiety is believed to be derived from an intermediate of this pathway and is then condensed with the activated L-serine to form this compound. researchgate.net

Enzymatic Machinery in this compound Production

The synthesis of this compound is a non-ribosomal process, meaning it is not synthesized by the ribosome but rather by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). researchgate.netd-nb.info

Role of Nonribosomal Peptide Synthetases (NRPS)

In Serratia marcescens, the biosynthesis of serrawettin W1, and by extension its precursor this compound, is governed by the swrW gene, which encodes a uni-modular NRPS. mdpi.comresearchgate.net Unlike the multi-modular NRPSs that synthesize long peptides, this uni-modular NRPS is specialized for the production of the smaller this compound molecule. researchgate.net NRPS enzymes are known for their modular structure, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. d-nb.infonih.gov

Involvement of Phosphopantetheinyl Transferase (PPTase) in NRPS Activation

For the NRPS to be active, its thiolation (T) domain must be post-translationally modified by a phosphopantetheinyl transferase (PPTase). mdpi.comnih.gov The PPTase transfers a 4'-phosphopantetheine (B1211885) (Ppant) group from coenzyme A to a conserved serine residue on the T domain. nih.govresearchgate.net This modification converts the apo-T domain (inactive) into the holo-T domain (active), which is then capable of covalently binding the activated L-serine. researchgate.netresearchgate.net In Serratia marcescens Db10, the PPTase PswP has been shown to be essential for the production of serratamolides. nih.govnih.gov

Specific Enzyme Domains (Condensation, Adenylation, Thiolation, Thioesterase)

The uni-modular NRPS responsible for this compound synthesis contains several key domains, each with a specific catalytic function: mdpi.comresearchgate.net

Adenylation (A) Domain: This domain is responsible for the selection and activation of the specific amino acid precursor, in this case, L-serine. researchgate.net It catalyzes the adenylation of L-serine using ATP, forming an aminoacyl-AMP intermediate. researchgate.net

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated L-serine is then transferred to the phosphopantetheinyl arm of the adjacent T domain, forming a covalent thioester bond. researchgate.netyoutube.com

Condensation (C) Domain: The C domain catalyzes the formation of the amide bond between the amino group of the L-serine (bound to the T domain) and the carboxyl group of the 3-hydroxydecanoyl fatty acid. researchgate.net This condensation reaction is a crucial step in the formation of the this compound molecule.

Thioesterase (TE) Domain: The final domain, the thioesterase domain, is responsible for the release of the synthesized molecule from the NRPS enzyme. researchgate.net In the case of serratamolide biosynthesis, it is proposed that two molecules of this compound are dimerized and cyclized by the TE domain to form the final cyclic depsipeptide. researchgate.net

Genetic Determinants of this compound Biosynthesis

The production of this compound and its derivatives, such as the cyclic lipopeptide serrawettin W1, is governed by specific genes organized into biosynthetic gene clusters (BGCs). These clusters contain the necessary genetic information for the enzymes that construct the molecule from its basic building blocks.

A key genetic determinant in the biosynthesis of this compound-containing compounds is the swrW gene. researchgate.netnih.govmdpi.com This gene was first identified through the analysis of serrawettin-less mutants of Serratia marcescens 274. researchgate.netnih.gov The swrW gene encodes a putative serrawettin W1 synthetase, which is a unimodular nonribosomal peptide synthetase (NRPS). researchgate.netnih.gov Homology analyses of the protein encoded by swrW have revealed the presence of characteristic NRPS domains: a condensation (C) domain, an adenylation (A) domain, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), and a thioesterase (TE) domain. researchgate.netnih.gov

The swrW gene is substantial in size, with a large open reading frame of 4476 base pairs. mdpi.com Its presence has been detected in numerous Serratia strains, indicating its crucial role in the production of serratamolides. mdpi.comnih.gov For instance, a study of 84 Serratia genomes found the swrW gene cluster in 17 of them. researchgate.net The protein product of the swrW gene shows a high degree of similarity across different Serratia strains, with identity percentages ranging from 77.79% to 100%. nih.gov The transcription of the swrW gene is negatively regulated by the transcriptional regulator HexS, which also controls the production of the red pigment prodigiosin (B1679158) in S. marcescens. nih.gov

This compound biosynthesis is a classic example of a pathway that utilizes a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. plos.orgmdpi.com These systems are large, multifunctional enzymes that assemble complex natural products from simple acyl-CoA and amino acid precursors. plos.org The gene clusters responsible for producing this compound and its derivatives contain genes for both PKS and NRPS modules. mdpi.comresearchgate.net

The gene cluster for serrawettin W1, which is formed from two molecules of this compound, includes a PKS region responsible for incorporating the fatty acid chain and the NRPS-related swrW gene. researchgate.netresearchgate.net The PKS component of the BGC typically includes genes encoding for domains such as ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR). mdpi.com For example, in the serrawettin W1 BGC, genes for enoylreductase quinone oxidoreductase, ketoreductase 3-oxoacyl-(acyl-carrier-protein) reductase, enoylreductase dehydrogenase, and aromatic amino acid aminotransferase have been identified. mdpi.com

Genomic analyses have revealed the diversity of these BGCs across different Serratia species. researchgate.net For instance, 16 different Serratia species have been found to possess at least one BGC encoding for a PKS-NRPS system. researchgate.net The organization of these clusters can vary, but they generally contain the core PKS and NRPS genes necessary for the synthesis of the lipopeptide backbone. mdpi.com In addition to the core synthetase genes, these BGCs also harbor genes for other essential proteins like 4'-phosphopantetheinyl transferase (PPTase), which is required for the activation of the synthetase enzymes. mdpi.com

| Gene/Cluster | Function | Key Domains | Associated Compound(s) |

| swrW | Encodes a unimodular NRPS for serrawettin W1 synthesis. researchgate.netnih.gov | Condensation, Adenylation, Thiolation, Thioesterase. researchgate.netnih.gov | Serrawettin W1, this compound. mdpi.com |

| Serrawettin W1 BGC | Biosynthesis of the cyclic lipopeptide serrawettin W1. mdpi.com | PKS (KS, AT, KR), NRPS (swrW). mdpi.comresearchgate.net | Serrawettin W1. mdpi.com |

| hexS | Transcriptional downregulator of swrW and prodigiosin biosynthesis. nih.gov | LysR-type transcriptional regulator. nih.gov | Prodigiosin, Serrawettin W1. nih.gov |

Identification and Characterization of the swrW Gene

Stereochemical Control in this compound Biosynthesis: The (R)-Configuration and its Biological Influence

A critical aspect of this compound biosynthesis is the precise control over its stereochemistry, specifically the generation of the (R)-configuration at the 3-hydroxy position of the decanoyl fatty acid chain. ontosight.ai This stereochemical feature is significant as it directly influences the biological properties of the molecule and its derivatives. ontosight.ai

The stereochemistry of the hydroxyl group is determined by the ketoreductase (KR) domain within the PKS module. mdpi.com In contrast to fatty acid biosynthesis where KR domains consistently produce a D-configuration (equivalent to R), the KR domains of modular PKSs can generate either D- or L-configured hydroxyl groups. mdpi.com This stereospecificity is an inherent property of the KR domain itself. mdpi.com

Structural Modifications and Biosynthetic Derivatives of Serratamic Acid

Naturally Occurring Analogs and Homologs of Serratamic Acid

This compound is itself a derivative of L-serine, specifically N-(3-hydroxydecanoyl)serine. nih.govscispace.comebi.ac.uk Its naturally occurring analogs and homologs are primarily found within the broader class of serratamolides and other lipopeptides produced by Serratia species. Serratamolide A, also known as serrawettin W1, is a prominent example, composed of two L-serine amino acids linked to two β-hydroxy fatty acid moieties researchgate.netsci-hub.senih.gov. The diversity among these analogs arises from variations in the fatty acid chain length and saturation researchgate.netsci-hub.senih.gov. For instance, serratamolide B to G are homologs of serrawettin W1, differing in the length (C8 to C14) and saturation of their fatty acyl chains researchgate.netsci-hub.se.

Formation of Serratamolides from this compound Precursors

Serratamolides are cyclic depsipeptides formed from this compound precursors. Serratamolide A, a symmetrical dilactone molecule, is composed of two L-serine amino acids linked to two β-hydroxy serratamic acids (D-3-hydroxydecanoyl-L-serine) rsc.org. The biosynthesis of serrawettin W1 (serratamolide A) involves a uni-modular non-ribosomal peptide synthetase (NRPS) system, which specifically incorporates L-serine and the 3-D-hydroxydecanoyl moiety researchgate.net. This NRPS system contains condensation (C), adenylation (A), thiolation (T), and thioesterase (TE) domains, which are crucial for the assembly and cyclization of the lipopeptide nih.govresearchgate.net.

The cyclization of serratamolides typically involves the formation of an ester bond, leading to a cyclic depsipeptide structure nih.govuzh.ch. In the case of serratamolide A, a 14-membered cyclic depsipeptide, the cyclization occurs through the formation of a dilactone ring involving the hydroxyl groups of the β-hydroxy fatty acids and the carboxyl groups of the L-serine residues researchgate.netsci-hub.sersc.orguzh.chnih.gov. The thioesterase (TE) domain of the NRPS is generally responsible for catalyzing this cyclization and releasing the cyclic product nih.gov. However, some serratamolide homologues have also been reported with open-ring structures, suggesting that in some cases, the intra-molecular ester linkage formation for cyclization might be unnecessary for release from the NRPS thioesterase domain, or they might be intermediates or decomposition products nih.govresearchgate.net.

The structural diversity of serratamolides is primarily driven by variations in the fatty acid chains incorporated into their structure researchgate.netnih.gov. Serratamolide A (serrawettin W1) typically features two C10 fatty acid chains (3-hydroxydecanoic acids) sci-hub.sefrontiersin.orgresearchgate.net. However, numerous homologues exist, such as serratamolide B to G, which exhibit fatty acyl chain lengths ranging from C8 to C14, and can be saturated or unsaturated researchgate.netsci-hub.senih.gov. Some homologues have been identified with fatty acid chains of C10, C12, or C12:1 nih.gov. This variation in fatty acid moieties contributes to a wide range of serratamolide structures, with molecular weights ranging from 486.61 to 665.40 Da researchgate.netsci-hub.se.

The following table summarizes some serratamolide variations based on fatty acid chain length:

| Serratamolide Homologue | Fatty Acid Chain Lengths | Saturation/Unsaturation | Molecular Weight (Da) |

| Serratamolide A (W1) | C10 + C10 | Saturated | 514.66 sci-hub.se |

| Serratamolide B-G | C8 to C14 (various combinations) | Saturated or Unsaturated | 486.61 to 665.40 researchgate.netsci-hub.se |

| Other homologues | C10, C12, C12:1 | Varying | - |

Serratamolides are part of a broader family of lipopeptides produced by Serratia species, which also include serrawettins and stephensiolides researchgate.netsci-hub.senih.gov. Serrawettin W1 is synonymous with serratamolide A sci-hub.senih.gov. While serratamolides (serrawettin W1 and its homologs) are characterized by a cyclic peptide moiety of two L-serine residues linked to two β-hydroxy fatty acids, other serrawettins, like serrawettin W2 and W3, have different peptide compositions researchgate.netsci-hub.se. Serrawettin W2, for example, is comprised of five amino acids (D-leucine/isoleucine-L-serine-L-threonine-D-phenylalanine-L-isoleucine/leucine) linked to a single β-hydroxy fatty acid moiety (C8 or C10) sci-hub.sefrontiersin.orgresearchgate.net. Stephensiolides, another group of cyclic lipopeptides, typically consist of five amino acids (threonine-serine-serine-valine/isoleucine-isoleucine/valine) attached to a long alkyl chain (C8 to C14), with cyclization occurring via an ester bond between the first and fifth amino acids sci-hub.seresearchgate.netnih.govtamu.edu. Despite structural differences, these lipopeptides often share functional roles as biosurfactants, contributing to bacterial swarming motility rsc.orgtamu.edu.

Diversity of Serratamolide Structures (e.g., Variations in Fatty Acid Chain Length)

Hydrolytic Products and Their Relation to this compound

Serratamolide, on mild alkaline hydrolysis, yields this compound researchgate.netportlandpress.com. This indicates that this compound is a hydrolytic product of serratamolide, suggesting it might also be an intermediate in the decomposition of the cyclic serratamolides researchgate.netportlandpress.com. Further hydrolysis of serratamolide with hot concentrated HCl yields L-serine and D-3-hydroxydecanoic acid scispace.comresearchgate.netacs.org. This demonstrates that this compound is essentially N-(3-hydroxydecanoyl)serine, and its breakdown products confirm the constituent amino acid and fatty acid moieties of the larger serratamolide structure scispace.com.

Biological Activities and Molecular Mechanisms of Serratamic Acid

Antimicrobial Activity

Serratamic acid exhibits a wide spectrum of antimicrobial activity, inhibiting the growth of several Gram-positive and Gram-negative bacteria, as well as certain fungi. ontosight.aigerli.com Its efficacy against these microorganisms positions it as a compound of interest for further investigation in the development of new antimicrobial agents.

The antibacterial properties of this compound and its derivatives have been demonstrated against a variety of bacterial pathogens. acs.orgnih.govnih.govresearchgate.net These compounds have shown inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains that are pathogenic to humans and plants. acs.orgnih.govnih.govresearchgate.net

This compound and related compounds have shown notable efficacy against several Gram-positive bacteria. A derivative, serrawettin W2-FL10, exhibited potent activity against Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, and Listeria monocytogenes, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 12.5 μg/mL. nih.govnih.gov Specifically, against various strains of S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA), the MIC was consistently 12.5 μg/mL. nih.gov Another study highlighted that a serrawettin W1 homologue demonstrated activity against MRSA. researchgate.net

Furthermore, serratamolides, which are cyclodepsipeptides derived from this compound, have displayed selective antibacterial activity against Mycobacterium diernhoferi and other rapidly growing mycobacteria. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound | Bacterium | MIC (μg/mL) |

|---|---|---|

| Serrawettin W2-FL10 | Staphylococcus aureus (ATCC 25923) | 12.5 |

| Serrawettin W2-FL10 | Staphylococcus aureus (RN4220) | 12.5 |

| Serrawettin W2-FL10 | MRSA (Xen 30) | 12.5 |

| Serrawettin W2-FL10 | Enterococcus faecalis (ATCC 7080) | 6.3 |

| Serrawettin W2-FL10 | Enterococcus faecalis (Clinical S1) | 12.5 |

| Serrawettin W2-FL10 | Enterococcus faecium (Clinical S1) | 12.5 |

| Serrawettin W2-FL10 | Listeria monocytogenes (ATCC 13932) | 6.3 |

Source: nih.gov

This compound and its analogs have demonstrated activity against certain Gram-negative bacteria. One study noted its antimicrobial effect against Pseudomonas aeruginosa. gerli.com However, a derivative, serrawettin W2-FL10, did not show activity against the tested Gram-negative bacterial strains. nih.govnih.gov

In the context of plant pathogens, a novel antibiotic, serratamid, which is structurally related to this compound, displayed strong antibacterial activity against four Xanthomonas species with MIC values between 0.244 and 0.488 μg/mL. acs.orgnih.gov This activity was superior to that of conventional antibiotics like streptomycin (B1217042) sulfate. acs.orgnih.gov Other research has also identified small molecules that inhibit the growth of Xanthomonas species by disrupting cell membrane integrity. nih.gov

A derivative of this compound known as serratamid has shown significant antibacterial activity against a range of phytopathogenic bacteria. acs.orgnih.gov In one study, serratamid was effective against 15 different plant pathogenic bacteria, with MIC values ranging from 0.244 to 31.25 μg/mL. acs.orgnih.gov It was particularly potent against Ralstonia solanacearum and several Xanthomonas species. acs.orgnih.gov These findings suggest the potential of this compound derivatives as bactericides for controlling bacterial diseases in plants. acs.orgnih.gov

Table 2: In Vitro Antibacterial Activity of Serratamid against Phytopathogenic Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Xanthomonas oryzae pv. oryzae (Xoo) | 0.244 |

| Acidovorax konjaci (Ak) | 0.488 |

| Erwinia amylovora (Ea) | 0.488 |

| Ralstonia solanacearum (Rs) | 0.488 |

| Xanthomonas axonopodis pv. punicae (Xap) | 0.488 |

| Xanthomonas arboricola pv. celebensis (Xac) | 0.488 |

| Xanthomonas euvesicatoria (Xe) | 0.488 |

| Pseudomonas syringae pv. actinidiae (Psa) | 0.977 |

| Xanthomonas campestris pv. vesicatoria (Xcv) | 0.977 |

| Agrobacterium tumefaciens (At) | 1.953 |

| Pseudomonas cichorii (Pc) | 3.906 |

| Erwinia carotovora subsp. carotovora (Ecc) | 7.813 |

| Pseudomonas syringae pv. lachrymans (Psl) | 15.625 |

| Acidovorax avenae subsp. citrulli (Aac) | 31.25 |

Source: acs.org

This compound and its related compounds have also been reported to possess antifungal properties. ontosight.aigerli.com It has shown activity against the yeast Candida albicans. gerli.com Furthermore, some serratamolide derivatives exhibit antifungal activity. researchgate.net For instance, serratamolide G, isolated from Serratia marcescens, demonstrated an MIC of 6.25 μg/mL against C. albicans. researchgate.net The potential for these compounds as antifungal agents is an area of ongoing research, with studies exploring their efficacy against various fungal pathogens, including those affecting plants. mdpi.commdpi.com

The antimicrobial action of this compound and its derivatives is believed to be multifaceted, primarily targeting the bacterial cell membrane. nih.govmdpi.com For the related lipopeptide, serrawettin W2-FL10, studies suggest that it interacts with key components of the Gram-positive bacterial cell membrane, such as phosphatidylglycerol and lipoteichoic acid. nih.govnih.gov This interaction leads to a dissipation of the membrane potential and an increase in membrane permeability, ultimately causing cell damage and death. nih.govnih.gov

The proposed mechanism involves the insertion of the lipopeptide's hydrophobic fatty acid tail into the lipid bilayer, which disrupts the membrane's integrity. nih.govnih.gov This can lead to the formation of pores or lesions in the membrane, resulting in the leakage of intracellular contents and cell lysis. nih.govnih.govnih.gov The amphiphilic nature of these compounds, possessing both hydrophobic and hydrophilic regions, is crucial for this membrane-disrupting activity. nih.gov

Proposed Mechanisms of Antimicrobial Action

Cell Membrane Permeabilization and Disruption

The structure of this compound underpins its ability to interact with and disrupt cellular membranes. Fatty acids and their derivatives can compromise the integrity of the lipid bilayer, leading to increased permeability and, ultimately, cell lysis. mdpi.comnih.gov this compound exhibits hemolytic activity, demonstrating its capacity to rupture erythrocyte membranes. gerli.comtargetmol.com This process, known as hemolysis, involves the permeabilization of the phosphatidylcholine-rich membranes of red blood cells, causing them to release their cytosolic contents. targetmol.com

The mechanism of disruption is believed to stem from the insertion of this compound's hydrophobic fatty acid tail into the lipid bilayer of the cell membrane. This intercalation disrupts the ordered packing of the membrane's native phospholipids. mdpi.comuvigo.es Such disruption can lead to the formation of transient pores or zones of instability, compromising the membrane's function as a selective barrier. cell-stress.comconductscience.com This loss of barrier function increases the membrane's permeability to ions and small molecules, upsetting the cell's osmotic balance and leading to an influx of water, swelling, and eventual rupture. uvigo.es

Interaction with Cellular Enzymes and Receptors

The biological effects of this compound are thought to involve complex interactions with cellular enzymes and receptors, although specific molecular targets are not yet fully elucidated. ontosight.ai The (R)-configuration of the molecule is considered significant for its biological properties and interactions. ontosight.ai The cell membrane is embedded with a variety of enzymes and receptor proteins that are crucial for signaling and transport. libretexts.org By altering the physical environment of the lipid bilayer, this compound can indirectly affect the function of these membrane-bound proteins.

While direct binding targets for this compound remain largely uncharacterized, studies on structurally similar lipoamino acids provide potential models for its mechanism. For instance, N-arachidonoyl serine, another lipid-amino acid conjugate, has been shown to bind to cannabinoid and vanilloid receptors, albeit weakly. gerli.com Other bacterial lipopeptides are known to interact with components of cellular signaling pathways, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, to elicit a response. libretexts.org It is plausible that this compound acts through similar mechanisms, but further research is needed to identify its specific enzymatic or receptor partners.

Interference with Key Cell Membrane Components (e.g., Lipid Phosphatidyl Glycerol, Lipoteichoic Acid)

This compound's ability to cause hemolysis in phosphatidylcholine-containing erythrocytes suggests a direct interaction with phospholipids. targetmol.com In bacteria, its amphipathic nature would allow it to insert into the membrane and interfere with the intricate architecture of lipids like PG and the anchored LTA. nih.govnih.gov By disrupting the lipid matrix, this compound may alter membrane fluidity and charge distribution, potentially neutralizing the cell's natural defenses and rendering it more susceptible to damage. The modification of PG with amino acids (e.g., lysyl-PG) is a known bacterial strategy to reduce surface negative charge and repel antimicrobials; the introduction of an external lipoamino acid like this compound could interfere with this delicate balance. mdpi.comnih.gov

Cytosolic Leakage and Cell Death Pathways

A direct consequence of severe membrane permeabilization is the leakage of intracellular contents, leading to cell death. mdpi.com The hemolytic action of this compound is a clear example of this process, where the disruption of the erythrocyte membrane results in the release of hemoglobin and other cytosolic components. gerli.comtargetmol.com This form of cell death, characterized by membrane rupture and the uncontrolled release of cellular material, is typical of necrosis. nih.gov

This necrotic-like pathway is distinct from apoptosis, or programmed cell death, which is a highly regulated process involving a cascade of enzymes called caspases that dismantle the cell from within, keeping the membrane intact until the final stages. nih.govscielo.org The mechanism of this compound does not appear to involve these intricate signaling cascades but rather a direct physical assault on the cell membrane. The loss of membrane integrity leads to a breakdown of essential electrochemical gradients, cessation of metabolic activity, and ultimately, cell lysis and death. uvigo.es

Anti-inflammatory Properties and Immunomodulation

This compound has been reported to possess anti-inflammatory and immunomodulatory properties, meaning it can influence the activity of the immune system. ontosight.aimdpi.com However, its role is complex, as some of its activities appear to aid bacterial virulence while others may modulate the host's inflammatory response. gerli.comoup.com The interaction of microbial products with the host immune system can lead to either the suppression or stimulation of immune functions, including inflammation and phagocytosis. mdpi.comnih.gov

Modulation of Inflammatory Markers

Inflammation is a protective response involving immune cells and molecular mediators, including cytokines. While this compound is reported to have anti-inflammatory effects, the specific inflammatory markers it modulates are not well-defined in available research. ontosight.ai The modulation of inflammation typically involves reducing the production of pro-inflammatory cytokines while potentially increasing anti-inflammatory ones. nih.govfrontiersin.org For example, many anti-inflammatory compounds work by inhibiting signaling pathways like NF-κB, which controls the expression of numerous pro-inflammatory genes. nih.govnih.gov

Below is a table of key inflammatory markers often targeted by immunomodulatory agents.

| Marker Category | Examples | General Function in Inflammation |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6) | Promote inflammation, induce fever, and recruit immune cells. nih.govcancerresgroup.usd-nb.info |

| Anti-inflammatory Cytokines | Interleukin-10 (IL-10), Transforming Growth Factor-beta (TGF-β) | Suppress inflammatory responses and promote tissue repair. cancerresgroup.usmdpi.com |

| Acute Phase Proteins | C-reactive protein (CRP) | A marker of systemic inflammation, produced by the liver in response to pro-inflammatory cytokines. d-nb.info |

| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Produce inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov |

Further investigation is required to determine how this compound specifically affects these and other inflammatory markers.

Effects on Phagocytosis

Phagocytosis is a critical immune process where cells like macrophages and neutrophils engulf and destroy pathogens. Lipoamino acids from Serratia marcescens have demonstrated significant, though varied, effects on this process. oup.comnih.gov

Initial suggestions indicated that this compound might inhibit phagocytosis, contributing to the bacteria's ability to evade the immune system. gerli.com However, specific experimental studies have revealed a more nuanced situation. Research comparing different lipoamino acids from S. marcescens found that while the depsipeptide serratamolide renders bacteria resistant to phagocytosis, this compound has the opposite effect. oup.comnih.gov Bacteria coated with this compound were found to be phagocytosed more actively by human polymorphonuclear leukocytes (PMNs). oup.comnih.gov This suggests that this compound may act as an opsonin, a molecule that marks pathogens for enhanced phagocytic uptake.

The table below summarizes the reported effects of different Serratia marcescens lipid components on the phagocytosis of Staphylococcus aureus by PMNs.

| Coating Substance | Effect on Phagocytosis by PMNs | Reference |

| This compound | More actively phagocytosed | oup.com, nih.gov |

| Serratamolide | More resistant to phagocytosis | oup.com, nih.gov |

| Ornithine Lipid | More actively phagocytosed | oup.com, nih.gov |

| Phosphatidylethanolamine | No significant effect | oup.com, nih.gov |

| Phosphatidylglycerol | No significant effect | oup.com, nih.gov |

These findings indicate that this compound, unlike its sister compound serratamolide, promotes interaction with immune cells, highlighting the specific and distinct immunomodulatory roles of structurally related microbial molecules.

Hemolytic Activity and Virulence Factor Contributions

This compound is recognized as a significant factor in the hemolytic activity of Serratia marcescens. dntb.gov.ua Hemolysins are crucial virulence factors for many pathogenic bacteria, as they can damage host cell membranes, leading to cell lysis and contributing to the pathogen's ability to invade tissues and evade the immune system. unar.ac.idscirp.org The production of such molecules is often a key element in the pathogenesis of bacterial infections. scirp.org

The hemolytic activity of this compound is attributed to its surfactant-like properties, which disrupt the integrity of erythrocyte (red blood cell) membranes. gerli.combvsalud.org The process of hemolysis often involves the creation of pores in the cell membrane, which disrupts cellular homeostasis and leads to cell death. mdpi.com This disruption can be initiated by the interaction of the lytic agent with components of the cell membrane. frontiersin.org In the case of this compound, its amphipathic nature, possessing both hydrophilic and lipophilic moieties, allows it to insert into the lipid bilayer of the erythrocyte membrane. This insertion is thought to destabilize the membrane structure, leading to increased permeability and eventual colloid osmotic lysis, where the influx of water causes the cell to swell and rupture. nih.govnih.gov

The ability of this compound to lyse erythrocytes directly contributes to the virulence of Serratia marcescens. gerli.com By breaking down red blood cells, the bacterium can potentially acquire essential nutrients, such as iron, which is often a limiting factor for bacterial growth within a host. Furthermore, the cytotoxic effects of this compound are not limited to erythrocytes. Research has suggested its role in inhibiting the phagocytosis of bacteria by immune cells, thereby helping the bacteria to evade the host's immune response. gerli.com Studies have shown that S. marcescens strains producing serratamolide, a related compound for which this compound is a precursor, are more resistant to phagocytosis by human polymorphonuclear leukocytes. oup.comresearchgate.net The PhoP/PhoQ two-component system, a known regulator of virulence in many Gram-negative bacteria, has been shown to be crucial for the survival of S. marcescens within epithelial cells, highlighting the complex regulatory networks that control virulence factor expression. nih.gov

Mechanism of Erythrocyte Lysis

Role in Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. mdpi.comnih.gov This system relies on the production and detection of signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) serve as these autoinducers, and their accumulation at high cell densities triggers the expression of specific genes, including those for virulence factors. gerli.comnih.gov

While this compound itself is not typically described as a primary signaling molecule in quorum sensing, its production is often tightly regulated by QS systems. gerli.com The synthesis of various virulence factors, including biosurfactants like this compound, is a common output of activated QS circuits in pathogenic bacteria. gerli.commdpi.com The activation of these systems at high population densities ensures that virulence factors are produced in a coordinated manner when the bacterial numbers are sufficient to overcome host defenses. nih.govorthobullets.com The overarching QS system in Serratia controls the expression of multiple phenotypes, including the production of the pigment prodigiosin (B1679158) and swarming motility, in addition to biosurfactants. nih.gov

The expression of genes responsible for the biosynthesis of this compound is modulated in response to bacterial population density. gerli.com This regulation is a hallmark of quorum sensing, where bacteria delay the expression of metabolically expensive processes, such as the production of secondary metabolites and virulence factors, until the population reaches a critical mass, or quorum. mdpi.comnih.gov In Bradyrhizobium japonicum, a different bacterium, the expression of certain nodulation genes is repressed at high population densities through a mechanism involving an extracellular factor, demonstrating a similar principle of population-density-dependent gene regulation. nih.gov This strategy allows for the efficient use of resources and coordinates group behaviors that are most effective when undertaken by a large number of bacteria. nih.gov

Activation of Virulence Genes in Gram-Negative Bacteria

Nematicidal Activity

Recent research has highlighted the potent nematicidal activity of this compound and related compounds produced by Serratia species. researchgate.netnih.gov This activity has been demonstrated against the model organism Caenorhabditis elegans and the pinewood nematode Bursaphelenchus xylophilus, a significant pathogen of pine trees. researchgate.netnih.gov

Studies have shown that concentrated supernatants from Serratia strains containing serratamolide-like lipopeptides, including this compound, can cause significant mortality in nematodes. researchgate.netnih.gov For instance, some supernatants were able to kill over 77% of B. xylophilus within 72 hours. researchgate.netnih.gov The nematicidal effect appears to be dose-dependent. frontiersin.org The precise mechanism of this nematicidal activity is still under investigation but is likely related to the surfactant properties of these molecules disrupting nematode cell membranes or other vital physiological processes. uc.pt The population density of the nematode itself can also influence its developmental and reproductive processes, indicating a complex interplay of chemical cues in the soil environment. nih.gov

Antitumor/Cytotoxic Effects (via Serratamolides)

Serratamolides, a class of cyclic depsipeptides derived from Serratia marcescens, have demonstrated notable antitumor and cytotoxic properties. researchgate.netresearchgate.net One particular serratamolide, designated AT514, has been the subject of research for its potential as a chemotherapeutic agent. nih.gov Studies have shown that serratamolides exhibit cytotoxic activity against a range of human cancer cell lines, with 50% inhibition concentrations (IC50) reported to be between 5.6 and 11.5 µM. nih.gov The cytotoxic effects of serratamolide have also been observed in human airway (A549) and human corneal limbal epithelial (HCLE) cells. researchgate.net A significant finding is that the anticancer activity of serratamolide AT514 appears to be independent of the p53 tumor suppressor protein status of the cancer cells, suggesting a potential therapeutic advantage in treating tumors with mutated or deficient p53. nih.govthermofisher.cn

Induction of Cell Cycle Arrest

Serratamolide AT514 has been shown to exert cytostatic effects by inducing cell cycle arrest. nih.gov The specific outcome of treatment with AT514, whether it leads to cell cycle arrest or cell death, is dependent on the cell type and the duration of exposure to the compound. nih.gov

In detailed analyses using flow cytometry, AT514 was observed to cause cell cycle arrest primarily in the G0/G1 phase. nih.gov This effect was specifically noted in the MCF-7 breast cancer cell line, where treatment led to a block in the G0/G1 phase of the cell cycle. This arrest prevents the cells from progressing to the S phase, thereby inhibiting proliferation.

Proapoptotic Effects in Specific Cell Lines

Beyond its ability to halt the cell cycle, serratamolide AT514 is a potent inducer of apoptosis in various cancer cells. researchgate.netnih.gov The proapoptotic mechanism of AT514 has been characterized by classic hallmarks of programmed cell death. These include the appearance of apoptotic bodies, DNA laddering resulting from internucleosomal DNA fragmentation, and the activation of caspases. nih.gov

The apoptotic cascade initiated by AT514 involves the intrinsic, or mitochondrial, pathway. researchgate.net This is evidenced by the observed loss of mitochondrial membrane potential and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. nih.gov This release triggers the activation of downstream executioner caspases, including caspase-9 and caspase-3, as well as caspase-2 and caspase-8. nih.govresearchgate.net The activation of these caspases culminates in the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.gov

The proapoptotic effects of serratamolide AT514 have been documented in several specific cancer cell lines, as detailed in the table below.

Table 1: Proapoptotic Effects of Serratamolide (AT514) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Key Molecular Events | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Initial G0/G1 cell cycle arrest followed by apoptosis at longer exposure times. | Caspase activation. | |

| MDA-MB-231 | Breast Cancer | Direct induction of apoptosis. | Presence of apoptotic bodies, internucleosomal DNA fragmentation, modifications in Bcl-2 family proteins, caspase activation. | |

| B-chronic lymphocytic leukemia (B-CLL) cells | Leukemia | Induction of apoptosis with an average IC50 of 13 µM. Effective in fludarabine-resistant cases. | Activation of the intrinsic apoptotic pathway: loss of mitochondrial membrane potential, cytochrome c release, activation of caspase-9 and -3. | researchgate.net |

Advanced Research Methodologies and Applications of Serratamic Acid

Analytical Techniques for Quantitative and Qualitative Analysis

Advanced analytical techniques are indispensable for the comprehensive study of serratamic acid, enabling its detection, quantification, and structural elucidation. These methods are crucial for understanding its biosynthesis, chemical properties, and biological interactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from complex biological extracts. nih.govcolumn-chromatography.com In studies of secondary metabolites from Serratia marcescens, HPLC coupled with a Diode Array Detector (DAD) is frequently employed for initial screening and quantification. researchgate.net The method typically utilizes a reversed-phase column, such as a C18 column, with a gradient elution system. nih.gov

A common mobile phase consists of water and acetonitrile, often with an acid modifier like formic acid (FA) to improve peak shape and resolution. nih.govbiotage.com For instance, a gradient could run from a higher concentration of aqueous solvent to a higher concentration of organic solvent over a period of 20 to 30 minutes. This allows for the separation of this compound from other related serratamolides and pigments like prodigiosin (B1679158), which are also produced by Serratia. nih.gov The retention time of this compound under specific HPLC conditions serves as a key identifier, while the peak area from the DAD chromatogram allows for its quantification. column-chromatography.com Preparative HPLC can be used to isolate pure this compound for further structural and biological studies. nih.gov

Interactive Data Table: HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, aids in ionization |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component, elutes compounds |

| Gradient | Linear or Stepwise | To separate compounds with varying polarities |

| Flow Rate | 0.5 - 1.0 mL/min | Optimal separation and peak resolution |

| Detection | Diode Array Detector (DAD) | UV-Vis spectra for identification and quantification |

| Injection Volume | 10 - 20 µL | Standard volume for analytical runs |

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification and structural characterization of this compound. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule. tu-dortmund.de Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, typically observed as [M-H]⁻ in negative ion mode for this compound. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS or MSn) experiments are crucial for structural elucidation. tu-dortmund.de By selecting the parent ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides information about the different structural components of the molecule, such as the fatty acid chain and the serine head group. dntb.gov.ua For example, the fragmentation of the this compound precursor ion can reveal losses corresponding to the carboxyl group, the serine residue, and parts of the acyl chain, confirming its identity. tu-dortmund.dedntb.gov.ua This technique is sensitive enough to detect and identify this compound and its derivatives even at low concentrations in complex mixtures. researchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Structural Inference |

|---|---|---|---|

| ESI Negative | [M-H]⁻ | Varies based on acyl chain length | Confirms molecular weight |

| MS/MS of [M-H]⁻ | Varies | Loss of H₂O, CO₂, serine fragments | Confirms presence of serine and acyl chain |

| HRMS | Exact Mass | Elemental Composition (e.g., C₁₃H₂₄NO₄ for C10 this compound) | High-confidence identification |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel compounds and for confirming the structure of known molecules like this compound. chempedia.infonih.gov While often requiring larger quantities of pure material compared to MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov

¹H NMR spectroscopy reveals the number of different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. slideshare.netlibretexts.org For this compound, ¹H NMR spectra would show characteristic signals for the protons of the serine moiety (α-CH, β-CH₂, NH, and OH) and the protons of the fatty acyl chain (CH₃, CH₂, and CH-OH). researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton, with each unique carbon atom giving a distinct signal. nih.gov The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the electronic environment of the nuclei, providing crucial structural information. sigmaaldrich.compitt.edu Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the this compound structure. nih.gov

While not used to analyze the chemical compound itself, electron microscopy techniques are vital for studying the biological effects of this compound on cells. dntb.gov.ua Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of cells, revealing morphological changes induced by this compound. For example, studies on bacterial or fungal cells treated with serratamolides (of which this compound is a precursor) have shown alterations in the cell envelope, such as the formation of blisters or craters. nih.gov

Transmission Electron Microscopy (TEM), on the other hand, allows for the visualization of the internal structures of cells. nih.gov By examining ultrathin sections of cells exposed to this compound, researchers can observe changes in the cytoplasm, cell membrane integrity, and intracellular organelles. weizmann.ac.il These microscopic studies are crucial for understanding the mechanisms of action of this compound, such as its potential role in disrupting cell membranes, which is a key aspect of its biological activity. nih.gov Sample preparation for electron microscopy is critical and typically involves chemical fixation with agents like glutaraldehyde (B144438) and osmium tetroxide to preserve the cellular ultrastructure. weizmann.ac.ilharvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in unraveling the biosynthetic pathways of this compound and understanding its regulation.

The biosynthesis of this compound is closely linked to the production of serratamolides, such as serrawettin W1. Genetic studies have identified the gene cluster responsible for their synthesis in Serratia species. A key gene in this process is swrW, which encodes a non-ribosomal peptide synthetase (NRPS). researchgate.net This enzyme is responsible for the activation of L-serine and its subsequent acylation with a β-hydroxy fatty acid to form this compound. researchgate.netmdpi.com

Mutagenesis studies, involving the creation of knockout mutants for genes like swrW, have been crucial in confirming their role. researchgate.net When swrW is inactivated, the production of both this compound and serrawettin W1 is abolished, demonstrating its essential function in the biosynthetic pathway. researchgate.net

Gene expression studies, often using techniques like quantitative real-time PCR (qPCR) or RNA-Seq, analyze the transcript levels of biosynthetic genes under different conditions. bio-rad.comwikipedia.org These studies can reveal how the production of this compound is regulated. For instance, it has been shown that the expression of the swrW gene, and consequently this compound production, can be influenced by environmental factors and regulatory networks within the bacterium, including quorum sensing systems. nih.govgerli.com Differential gene expression analysis helps compare the expression levels between wild-type and mutant strains or under different growth conditions to understand the regulatory mechanisms. ebi.ac.uk

Interactive Data Table: Genes Involved in this compound Biosynthesis

| Gene | Encoded Protein | Function in Biosynthesis | Effect of Mutation |

|---|---|---|---|

| swrW | Non-ribosomal peptide synthetase (NRPS) | Activates L-serine and links it to the fatty acid | Abolishes this compound and serratamolide production researchgate.net |

| pssA | Phosphatidylserine synthase | Involved in precursor supply (serine) | May alter the levels of this compound produced |

Genome Mining for Biosynthetic Gene Clusters

Genome mining has become an indispensable tool for the discovery of novel natural products by identifying the genetic blueprints for their synthesis: the biosynthetic gene clusters (BGCs). mdpi.comnih.gov This computational approach analyzes microbial genomes to find clusters of genes that encode the enzymes, transporters, and regulatory proteins required for the production of a specific secondary metabolite. mdpi.comrevista-agroproductividad.org

In the context of this compound, genome mining focuses on identifying the BGC responsible for the production of serratamolides, as this compound is a key monomeric unit in their biosynthesis. researchgate.netresearchgate.net The biosynthesis of these lipopeptides is primarily governed by a non-ribosomal peptide synthetase (NRPS) pathway. researchgate.net The core enzyme, a unimodular NRPS encoded by the swrW gene, is a primary target for genome mining efforts. researchgate.net This synthetase is responsible for activating L-serine and linking it to a 3-D-hydroxy fatty acid, which is supplied by the cell's primary fatty acid biosynthesis pathway, to form a this compound monomer. researchgate.net

The process catalyzed by the NRPS involves the formation of one this compound unit (composed of one fatty acid and one serine residue), which is then transferred to a thiolation (T) domain. A second this compound molecule subsequently binds, and the two units are cyclized to form the final serratamolide product, such as serrawettin W1. researchgate.netnih.gov Therefore, identifying the swrW-containing BGC is a reliable indicator of a strain's potential to produce this compound and its derivatives.

Bioinformatic tools like antiSMASH and the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database are instrumental in this process. mdpi.com They allow researchers to scan vast genomic datasets and pinpoint BGCs with homology to known NRPS clusters, thereby predicting the production of specific compounds. mdpi.comresearchgate.net Through such methods, the BGC for serratamolide production has been detected in the genomes of at least 15 different Serratia species, including S. marcescens and S. rhizosphaerae, highlighting a widespread capacity for this compound synthesis within the genus. researchgate.netnih.gov

Reporter Gene Assays for Pathway Regulation

Reporter gene assays are powerful molecular tools used to investigate the regulation of gene expression. thermofisher.combmglabtech.com These assays work by linking a gene's regulatory region (such as a promoter) to a "reporter gene" that produces an easily detectable protein, like luciferase or green fluorescent protein (GFP). thermofisher.combiocompare.com The amount of reporter protein produced directly reflects the activity of the promoter, allowing researchers to understand which factors turn the gene on or off. bmglabtech.comyoutube.com

While direct applications of reporter gene assays for the this compound pathway are not extensively detailed in the literature, the methodology provides a clear framework for studying its regulation. The biosynthesis of this compound and related serratamolides is known to be regulated, as evidenced by their coordinated production. researchgate.net To investigate this regulation, a reporter gene assay could be constructed by fusing the promoter region of the swrW gene (the core NRPS for this compound synthesis) to a reporter gene like luciferase. researchgate.netyoutube.com

This engineered genetic construct would then be introduced into a host cell, such as Serratia marcescens or a heterologous host. By exposing these cells to various stimuli—such as different nutrient conditions, cell densities (quorum sensing signals), or environmental stressors—researchers can measure the resulting changes in light output from the luciferase enzyme. thermofisher.com A high level of luminescence would indicate that the tested condition activates the swrW promoter, thereby upregulating the biosynthetic pathway for this compound. Conversely, a decrease in luminescence would signal repression. This approach enables the high-throughput screening of conditions and signaling molecules that control this compound production, providing crucial insights for optimizing its yield. bmglabtech.combiocompare.com

Biotechnological Production and Optimization Strategies

The biotechnological production of this compound and its derivatives is an area of growing interest, leveraging microorganisms as cell factories. mdpi.com Optimization strategies are crucial for transforming this potential into an efficient and economically viable process. These strategies encompass improving yields in the native producer through fermentation optimization and advanced genetic manipulation through metabolic engineering and the development of heterologous production systems. researchgate.netrsc.org

Fermentation Optimization for Enhanced Yields

Optimizing fermentation conditions is a cornerstone of industrial biotechnology, aimed at maximizing product yield by providing the ideal environment for microbial growth and metabolism. patsnap.com For this compound production in its native host, Serratia, this involves the systematic adjustment of several key physical and chemical parameters. nih.gov

Key parameters for optimization include:

Nutrient Composition : The type and concentration of carbon (e.g., glucose) and nitrogen sources (e.g., peptone, yeast extract) are critical. A balanced supply is essential for both cell growth and the synthesis of precursors for this compound. patsnap.comnih.gov

pH : Most microorganisms have a narrow optimal pH range for peak metabolic activity. Maintaining this pH in the fermenter, often through automated addition of acids or bases, is crucial to prevent reduced productivity. patsnap.com

Temperature : Each microbial strain has an optimal temperature for growth and enzyme function. Temperature control is fundamental to ensuring efficient fermentation. patsnap.com

Agitation and Aeration : Oxygen availability is a key variable. The level of dissolved oxygen must be controlled to match the metabolic needs of the production strain. patsnap.com

Statistical methods, such as the Taguchi approach or Plackett-Burman designs, are often employed to efficiently screen multiple variables and identify the optimal conditions. nih.govnih.gov For instance, studies on other microbial products have shown that optimizing factors like media components, pH, and inoculum size can lead to significant increases in yield, with some reports showing over 6-fold improvements. nih.gov Applying these principles to Serratia fermentation can similarly enhance the production of this compound, as has been demonstrated for other microbial metabolites. researchgate.netmdpi.com

Table 1: Key Parameters for Fermentation Optimization

| Parameter | Description | Potential Impact on this compound Production |

|---|---|---|

| Carbon Source | Primary energy and carbon source for the cell (e.g., glucose, glycerol). | Influences precursor supply for both the serine and fatty acid moieties. |

| Nitrogen Source | Building blocks for amino acids and enzymes (e.g., peptone, yeast extract). | Affects the synthesis of the L-serine precursor and the NRPS enzyme. |

| pH | The acidity or alkalinity of the culture medium. | Impacts enzyme activity, nutrient uptake, and cell membrane stability. |

| Temperature | The ambient temperature of the fermentation. | Affects microbial growth rate and the kinetic efficiency of biosynthetic enzymes. |

| Aeration/Oxygen | The level of dissolved oxygen available to the cells. | Influences energy metabolism and the fatty acid biosynthesis pathway. |

| Inoculum Size | The initial concentration of microbial cells. | Can affect the length of the lag phase and the overall fermentation time. |

Metabolic Engineering and Strain Development for this compound Production

Metabolic engineering is a powerful approach that involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound. mdpi.comnih.gov For this compound, this involves rationally redesigning the metabolism of the producing strain, typically Serratia marcescens, to channel more resources towards its synthesis. rsc.org

Key metabolic engineering strategies include:

Enhancing Precursor Supply : this compound synthesis requires L-serine and a 3-D-hydroxy fatty acid. researchgate.net Engineering the upstream pathways to increase the intracellular pools of these two precursors can significantly improve the final yield.

Blocking Competing Pathways : Deleting the genes for pathways that compete for the same precursors or energy can redirect metabolic flux towards this compound production. For example, reducing the synthesis of other secondary metabolites could free up resources. nih.gov

Improving Cofactor Availability : Biosynthetic pathways are often energy-intensive, requiring cofactors like ATP and NADPH. Engineering the central metabolism to regenerate these cofactors more efficiently can support higher product titers. frontiersin.org

These strategies have proven successful in dramatically increasing the production of other complex molecules, with some efforts in yeast resulting in final titers of over 75 mg/L in fed-batch fermentations. frontiersin.org Applying a similar multi-pronged approach to Serratia holds significant promise for developing high-yield strains for this compound production.

Strategies for Heterologous Production

Heterologous production involves taking the BGC from its native organism and expressing it in a more suitable industrial host. mdpi.com This strategy is particularly advantageous when the native producer, like Serratia, is pathogenic, slow-growing, or produces undesirable byproducts. Well-characterized and industrially robust hosts like Escherichia coli and Pseudomonas putida are often used. researchgate.net

The successful heterologous production of serrawettin W1, a direct derivative of this compound, has been demonstrated in both E. coli and P. putida. researchgate.netacs.org The process involves:

Cloning the BGC : The entire swrW gene cluster is isolated from the Serratia genome and cloned into an expression vector compatible with the chosen heterologous host.

Transformation : The vector is introduced into the host organism.

Host Engineering : The host may require further engineering to efficiently supply the necessary precursors, particularly the 3-D-hydroxy fatty acid, which may not be natively available in sufficient quantities.

Fermentation : The engineered host is then grown in a fermenter under optimized conditions to produce the target compound.

This approach not only simplifies downstream processing by eliminating native contaminants but also allows production to be integrated into well-established industrial workflows, potentially leading to higher yields and more reliable manufacturing. researchgate.net

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR)

Computational chemistry and molecular modeling are essential tools for investigating the structure-activity relationship (SAR) of bioactive compounds like this compound. researchgate.netresearchgate.net SAR studies aim to connect a molecule's specific structural features to its biological effects, providing a rational basis for designing new molecules with enhanced or modified activities. rsc.org

For this compound, which exhibits activities such as hemolysis, computational methods can provide deep insights into its mechanism of action. acs.org Key computational techniques include:

Molecular Docking : This method predicts the preferred orientation and binding affinity of a molecule (the ligand) when it interacts with a target receptor, such as a membrane protein or enzyme. nih.gov For this compound, docking could be used to model its interaction with components of a red blood cell membrane to understand the structural basis of its hemolytic properties.

Quantitative Structure-Activity Relationship (QSAR) : QSAR develops mathematical models that correlate a compound's physicochemical properties (described by molecular descriptors for hydrophobicity, electronics, and sterics) with its biological activity. researchgate.net A QSAR model for this compound analogs could predict the activity of new, unsynthesized derivatives, guiding chemists to focus on the most promising structures.

Homology Modeling : When an experimental 3D structure of a target protein is unavailable, a computational model can often be built based on the known structure of a related (homologous) protein. upenn.edu This allows structure-based design to proceed even for novel targets.

By applying these in silico methods, researchers can build a predictive model of how changes to the this compound structure—such as altering the length of the fatty acid chain or modifying the serine headgroup—would affect its activity. rsc.orgupenn.edu This knowledge is invaluable for lead optimization, enabling the rational design of novel analogs with potentially improved therapeutic properties or reduced undesirable effects.

In Silico Prediction of Biological Interactions

Pre-clinical Research and Potential Therapeutic Trajectories

Pre-clinical research has begun to uncover the potential therapeutic applications of this compound, particularly in the areas of antimicrobial, anti-inflammatory, and antitumor therapies, as well as in agriculture as a nematicidal agent.

This compound has been identified as a promising lead compound for the development of new antimicrobial agents. ontosight.ainih.gov A lead compound is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound exhibits activity against a range of microorganisms. ontosight.ai

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov The unique structure of this compound, a lipoamino acid, presents a potentially new class of antimicrobial compounds that could be effective against pathogens that have developed resistance to existing drugs. gerli.comnih.gov

Future research will likely focus on synthesizing and testing derivatives of this compound to improve its antimicrobial spectrum and potency. nih.govuj.edu.pljchemrev.com By understanding its mechanism of action, researchers can also explore combination therapies where this compound could be used to enhance the efficacy of other antibiotics.

Table 1: Investigated Antimicrobial Activities of this compound and Related Compounds

| Compound/Extract | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | Bacteria and Fungi | Antimicrobial activity | ontosight.ai |

| Thiazole derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity | jchemrev.com |

| Usnic acid derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Antibacterial effects | nih.gov |

| 2-Thiohydantoin and 2-quinolone hybrids | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Bacteriostatic activity | uj.edu.pl |

This compound and its derivatives are being explored for their potential use in anti-inflammatory therapies. ontosight.ainih.govnih.govuzh.chnih.govmdpi.commdpi.com Chronic inflammation is a key component of many diseases, and new anti-inflammatory agents are needed. nih.gov

The anti-inflammatory properties of this compound are thought to be linked to its ability to modulate immune responses. gerli.com For example, some N-acyl homoserine lactones, which share structural similarities with this compound, have been shown to upregulate proinflammatory cytokines. gerli.com Conversely, other related compounds have demonstrated anti-inflammatory effects. gerli.com The anti-inflammatory activity of Boswellia serrata extracts, which contain boswellic acids, has been studied in the context of endothelial cells, suggesting a potential for cardiovascular health applications. nih.gov

The exploration of this compound in this area is still in its early stages. Further research is needed to elucidate the precise mechanisms by which it exerts its anti-inflammatory effects and to identify the specific inflammatory pathways it targets. nih.govmdpi.commdpi.com

Table 2: Investigated Anti-inflammatory Activities of this compound and Related Compounds

| Compound/Extract | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | General | Exhibits anti-inflammatory properties | ontosight.ai |

| Boswellia serrata extracts | Porcine aortic endothelial cells | Anti-inflammatory activity on endothelial cells | nih.gov |

| Chloranthus serratus extracts | Complete Freund's adjuvant-induced arthritic rats | Inhibition of inflammatory swelling | nih.gov |

| Arachidonic acid derivatives | General | Promotion of anti-inflammatory response | uzh.ch |

| Triterpenic acids from Chios Mastic Gum | RAW 264.7 macrophage cells | Significant reduction in mRNA expression of pro-inflammatory cytokines | mdpi.com |

While direct evidence for the antitumor activity of this compound is limited, related compounds have shown promise in this area, suggesting that this compound could be a valuable lead compound for the development of new anticancer agents. nih.govresearchgate.netdntb.gov.uamdpi.comnih.govnih.govnih.govnih.govtherapyselect.debiotech-asia.orgfrontiersin.orgmit.edumdpi.comfrontiersin.orgbmrat.orgplos.org

Serratamolide, a cyclodepsipeptide synthesized from two molecules of this compound, has been reported to have anticancer activity. researchgate.netdntb.gov.ua This suggests that the core structure of this compound may have cytotoxic effects on cancer cells. researchgate.netdntb.gov.ua Many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting tumor cell proliferation, or preventing metastasis. nih.govmdpi.comfrontiersin.org The acidic tumor microenvironment is known to promote tumor invasion and metastasis. mit.edu

Further research is needed to directly assess the cytotoxic activity of this compound against various cancer cell lines and to understand its mechanism of action. nih.govnih.govbmrat.org Investigating its effects on cell cycle, apoptosis, and key signaling pathways in cancer cells will be crucial steps in evaluating its potential as an antitumor agent. nih.govfrontiersin.org

Table 3: Investigated Antitumor Activities of Related Compounds and Concepts

| Compound/Concept | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Serratamolide | Hela cells | Antitumor activity | researchgate.net |

| Terpenoids (e.g., Ursolic acid) | Bladder cancer cell line, osteosarcoma cells, breast cancer cells | Cytotoxic growth inhibition, induction of apoptosis | mdpi.com |

| Plant antimicrobial peptides (e.g., Phoratoxin C) | Breast cancer cells | Selective activity against solid tumor cells | nih.gov |

| Araguspongine C | Human lung cancer cells (A549) | Induction of apoptosis, cell-cycle arrest, reduction of EGFR expression | nih.gov |